Phenol, 4,4'-(bicyclo[3.3.1]non-9-ylidenemethylene)bis-
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Overview
Description
Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- is a complex organic compound with the molecular formula C22H24O2 . This compound features a unique structure characterized by a bicyclo[3.3.1]nonane core linked to two phenol groups via a methylene bridge. The presence of multiple aromatic rings and hydroxyl groups makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- typically involves the following steps:
Formation of the Bicyclo[3.3.1]nonane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the Methylene Bridge: The bicyclo[3.3.1]nonane core is then reacted with formaldehyde under acidic conditions to introduce the methylene bridge.
Attachment of Phenol Groups: Finally, the intermediate product is reacted with phenol in the presence of a Lewis acid catalyst to attach the phenol groups.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aromatic rings can participate in π-π interactions, further influencing molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-(cyclohexylidenemethylene)bis-
- Phenol, 4,4’-(adamantylidenemethylene)bis-
Uniqueness
Phenol, 4,4’-(bicyclo[3.3.1]non-9-ylidenemethylene)bis- is unique due to its bicyclo[3.3.1]nonane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
533930-85-7 |
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Molecular Formula |
C22H24O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[9-bicyclo[3.3.1]nonanylidene-(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C22H24O2/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)21-15-3-1-4-16(21)6-2-5-15/h7-16,23-24H,1-6H2 |
InChI Key |
HKDFNAQPYYZDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)C2=C(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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